Perfluoropentanoic acid

Description

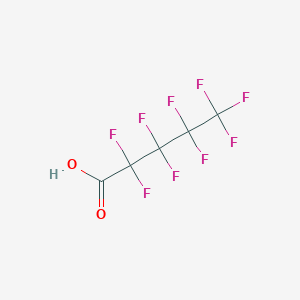

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,5-nonafluoropentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HF9O2/c6-2(7,1(15)16)3(8,9)4(10,11)5(12,13)14/h(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXZGQIAOTKWCDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F9COOH, C5HF9O2 | |

| Record name | PFPeA | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062599 | |

| Record name | Perfluoropentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2706-90-3 | |

| Record name | Perfluoropentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2706-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorovaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002706903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluorovaleric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18404 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanoic acid, 2,2,3,3,4,4,5,5,5-nonafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoropentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorovaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Perfluorovaleric acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LUW3UY784P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Perfluoropentanoic Acid (PFPeA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of Perfluoropentanoic Acid (PFPeA), a short-chain per- and polyfluoroalkyl substance (PFAS). The information is curated to be a vital resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental insights, and visual representations of key processes.

Chemical and Physical Properties

The following tables summarize the key quantitative data for this compound.

Table 1: General Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | This compound | [1] |

| Synonyms | Nonafluoropentanoic acid, PFPeA, Perfluorovaleric acid | [1] |

| CAS Number | 2706-90-3 | [2] |

| Molecular Formula | C₅HF₉O₂ | [2] |

| Molecular Weight | 264.05 g/mol | [2] |

| Appearance | Colorless liquid | N/A |

Table 2: Physical Properties of this compound

| Property | Value | Reference(s) |

| Density | 1.713 g/mL at 25 °C | N/A |

| Boiling Point | 140 °C | N/A |

| Melting Point | Not available | N/A |

| Vapor Pressure | 7.93 mmHg at 25°C | N/A |

| Water Solubility | Partly soluble | N/A |

| pKa | -0.18 to -0.54 (for PFPrA, a close analog) | [3][4][5][6][7] |

| Henry's Law Constant (kH) | Not volatile enough to be measured directly for perfluorinated carboxylates | [8][9] |

| Refractive Index | 1.294 at 20 °C | N/A |

Experimental Protocols

2.1. Determination of pKa by ¹⁹F-NMR Spectroscopy

This method is adapted from a study determining the pKa of various PFAS, including short-chain analogs of PFPeA[3][4][5][6][7].

-

Materials: this compound, 50 mM oxalate (B1200264) buffer, 99% H₂O/MeOH, Trifluoromethanesulfonate (B1224126) (triflate) internal reference, Bruker Avance Neo 400 MHz spectrometer.

-

Procedure:

-

Prepare PFPeA samples at a concentration of 0.1–1.0 mM in a 50 mM oxalate buffer with 99% H₂O/MeOH.

-

Measure samples across a pH range of 0.26–7.79.

-

Use trifluoromethanesulfonate (1.0 mM) as an internal reference for ¹⁹F NMR measurements.

-

Acquire ¹⁹F NMR spectra at 300 K (27 °C).

-

The chemical shift perturbation of the fluorine atoms adjacent to the carboxylic acid group is monitored as a function of pH.

-

The pKa value is determined by fitting the chemical shift data to the Henderson-Hasselbalch equation.

-

2.2. Determination of Henry's Law Constant by Static Headspace Analysis

This protocol is based on a method used for various PFAS, noting that perfluorinated carboxylates like PFPeA are generally not volatile enough for direct measurement[8][9].

-

Materials: this compound solution, gas-tight vials, gas chromatograph-mass spectrometer (GC-MS).

-

Procedure:

-

Prepare aqueous solutions of PFPeA at known concentrations.

-

Place aliquots of the solutions into gas-tight vials with varying headspace-to-water volume ratios.

-

Allow the vials to equilibrate at a constant temperature (e.g., 25 °C).

-

Inject a sample of the headspace from each vial into the GC-MS.

-

Measure the peak area of the analyte.

-

Regress the reciprocal of the peak area against the headspace-to-water volume ratios.

-

The Henry's Law constant (kH) is calculated from the slope and intercept of the resulting linear plot.

-

2.3. Synthesis of this compound via Electrolytic Degradation of PFOA

A method for the synthesis of PFPeA has been described through the electrolytic degradation of Perfluorooctanoic acid (PFOA)[2].

-

Materials: Perfluorooctanoic acid (PFOA), 0.05 mol/L Na₂SO₄ solution (supporting electrolyte), H₂SO₄, NaOH, Gas Diffusion Electrode (GDE, cathode), Graphite (B72142) (anode), Ferrous sulfate (B86663) (FeSO₄).

-

Procedure:

-

Use a 0.05 mol/L Na₂SO₄ solution as the supporting electrolyte and adjust the pH to 5 with H₂SO₄ and NaOH.

-

Set up an electrolytic cell with the GDE as the cathode and a graphite anode, with a distance of 30 mm between them.

-

Apply a current density of 20 mA/cm² and an aeration rate of 100 L/min.

-

Add 1.0 mmol/L ferrous sulfate (FeSO₄) to enhance catalytic activity.

-

Introduce a PFOA solution with an initial concentration of 0.25 mmol/L into the reaction tank.

-

During the electrolytic process, periodically sample the solution and analyze for the presence of shorter-chain PFCAs, including PFPeA.

-

2.4. Quantification of PFPeA in Water by LC-MS/MS

This protocol is a generalized procedure based on methods for analyzing various PFAS in water samples[10][11].

-

Materials: Water sample, Weak Anion Exchange (WAX) Solid Phase Extraction (SPE) column, Methanol (B129727), Ammonium (B1175870) hydroxide, LC-MS/MS system.

-

Procedure:

-

Sample Preparation:

-

Enrich and concentrate the water sample using a WAX SPE column.

-

Elute the analytes from the SPE column with methanol containing ammonium hydroxide.

-

Evaporate the eluate to dryness and reconstitute in a methanol/water mixture.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into an LC-MS/MS system.

-

Use a suitable C18 column for chromatographic separation.

-

Employ a gradient elution with mobile phases typically consisting of ammonium acetate (B1210297) in water and methanol.

-

Detect and quantify PFPeA using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

-

2.5. PPARα Activation Assay

This protocol is based on studies investigating the activation of PPARα by various perfluoroalkyl acids[12][13][14][15][16].

-

Materials: COS-1 cells, mouse or human PPARα receptor-luciferase reporter plasmid, appropriate cell culture media and reagents, this compound, positive control (e.g., WY-14643), luciferase assay system.

-

Procedure:

-

Transfect COS-1 cells with the mouse or human PPARα receptor-luciferase reporter plasmid.

-

After 24 hours, expose the transfected cells to various concentrations of PFPeA (e.g., 0.5 µM to 100 µM). Include negative controls (vehicle) and a positive control.

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

The fold induction of luciferase activity relative to the vehicle control indicates the level of PPARα activation.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key processes related to this compound.

References

- 1. This compound | C4F9COOH | CID 75921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Collection - Experimental Determination of pKa for 10 PFAS, Monoâ, Diâ, and Trifluoroacetic Acid by 19FâNMR - Environmental Science & Technology Letters - Figshare [figshare.com]

- 6. Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport - American Chemical Society [acs.digitellinc.com]

- 7. Experimental Determination of p K a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. par.nsf.gov [par.nsf.gov]

- 9. researchgate.net [researchgate.net]

- 10. sciex.com [sciex.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. Activation of mouse and human peroxisome proliferator-activated receptor alpha by perfluoroalkyl acids of different functional groups and chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Perfluoropentanoic Acid (PFPeA)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Perfluoropentanoic Acid (PFPeA), a short-chain per- and polyfluoroalkyl substance (PFAS). It details its chemical identity, properties, synthesis, analytical methods, and toxicological profile to support research and development activities.

Chemical Identification

| Identifier | Value |

| IUPAC Name | 2,2,3,3,4,4,5,5,5-nonafluoropentanoic acid[1][2] |

| CAS Number | 2706-90-3[1][2] |

| Synonyms | Nonafluoropentanoic Acid, Nonafluorovaleric Acid, Perfluorovaleric Acid, PFPeA[1][2][3] |

| Chemical Formula | C₅HF₉O₂[1][2] |

| Molecular Weight | 264.05 g/mol [2][3] |

| InChI Key | CXZGQIAOTKWCDB-UHFFFAOYSA-N[1][3] |

| SMILES | OC(=O)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F[3] |

Physicochemical Properties

PFPeA is a perfluorinated carboxylic acid characterized by its high persistence in the environment.[4] The strong carbon-fluorine bonds contribute to its chemical stability.[5]

| Property | Value | Source |

| Physical Form | Liquid | [1][3] |

| Boiling Point | 140 °C | [3] |

| Density | 1.713 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.294 | [3] |

| Solubility | DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 1 mg/ml | [1] |

Synthesis Protocol

One documented method for the synthesis of PFPeA involves the degradation of Perfluorooctanoic acid (PFOA) through electrolysis.

Experimental Protocol: Electrolytic Degradation of PFOA

This protocol describes the synthesis of PFPeA from PFOA using a gas diffusion electrode (GDE).

-

Materials and Reagents:

-

Perfluorooctanoic acid (PFOA)

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Sulfuric acid (H₂SO₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Iron(II) sulfate (FeSO₄)

-

Graphite (B72142) anode

-

Gas diffusion electrode (GDE) cathode

-

-

Procedure:

-

Prepare a 0.05 mol/L Na₂SO₄ solution to serve as the supporting electrolyte.

-

Adjust the pH of the solution to 5 using H₂SO₄ and NaOH.

-

Set up an electrolytic cell with the GDE as the cathode and a graphite plate as the anode, maintaining a distance of 30 mm between them.

-

Introduce an initial PFOA concentration of 0.25 mmol/L into the reaction tank.

-

Add 1.0 mmol/L of FeSO₄ to enhance catalytic activity.

-

Apply a current density of 20 mA/cm² and set the aeration rate to 100 L/min.

-

Conduct the electrolysis for 2.5 hours.

-

Periodically sample the solution to analyze the degradation of PFOA and the formation of PFPeA.[6]

-

Analytical Methods

The detection and quantification of PFPeA in various environmental and biological matrices are primarily achieved using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[5][7][8] High-resolution mass spectrometry (HRMS) is also employed to investigate chemical interferences.[7][9]

Commonly Used EPA Methods for PFAS Analysis:

-

EPA Method 537.1: For the determination of selected PFAS, including PFPeA, in drinking water by solid-phase extraction (SPE) and LC-MS/MS.[10]

-

EPA Method 533: A method for the analysis of short-chain PFAS in drinking water using isotope dilution anion exchange SPE and LC-MS/MS.[10]

-

EPA Method 8327: For the analysis of PFAS in groundwater, surface water, and wastewater using LC-MS/MS.[8]

-

EPA Method 1633: A draft method for the analysis of 40 PFAS compounds in various matrices, including tissues.[9]

Experimental Protocol: General Workflow for PFPeA Analysis

-

Sample Collection and Preparation:

-

Collect samples (e.g., water, soil, biological tissue) in appropriate containers.

-

For solid samples, perform an extraction, often using a solvent like methanol (B129727) or acetonitrile.

-

For liquid samples, a direct injection or a concentration step via solid-phase extraction (SPE) may be employed.

-

-

Instrumental Analysis:

-

Inject the prepared sample extract into a liquid chromatography system.

-

Separate the analytes on a C18 or other suitable column.

-

Detect and quantify PFPeA using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The quantitative ion transition for PFPeA is typically m/z 263 → 219.[7][9]

-

-

Data Analysis:

-

Quantify the concentration of PFPeA by comparing the response to that of a known standard, often using an isotope-labeled internal standard for improved accuracy.[10]

-

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | C4F9COOH | CID 75921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 97 2706-90-3 [sigmaaldrich.com]

- 4. ewg.org [ewg.org]

- 5. lcms.cz [lcms.cz]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Analytical method interferences for this compound (PFPeA) and perfluorobutanoic acid (PFBA) in biological and environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

Toxicological Profile of Perfluoropentanoic Acid (PFPeA) in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoropentanoic acid (PFPeA), a short-chain per- and polyfluoroalkyl substance (PFAS), has garnered increasing attention within the scientific and regulatory communities. As legacy long-chain PFAS, such as perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS), are phased out due to their persistent, bioaccumulative, and toxic properties, shorter-chain alternatives like PFPeA have become more prevalent. This technical guide provides a comprehensive overview of the current state of knowledge regarding the toxicological profile of PFPeA in animal models. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the assessment of potential health risks associated with PFPeA exposure.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxicokinetic properties of a substance govern its concentration and duration in the body, which are critical determinants of its toxic potential. Studies in animal models have begun to elucidate the ADME profile of PFPeA and other short-chain PFAS.

Absorption: Following oral administration, short-chain PFAS are generally well-absorbed from the gastrointestinal tract. While specific quantitative data for PFPeA is limited, studies on similar short-chain PFAS like perfluorobutanoic acid (PFBA) in rats show rapid absorption, with time to maximum plasma concentration (Tmax) occurring within hours.[1][2]

Distribution: Once absorbed, PFPeA is distributed primarily in the blood, with a tendency to bind to serum albumin.[1] Tissue distribution studies in rodents for short-chain PFAS indicate that the liver and kidneys are major sites of accumulation.[3][4]

Metabolism: A key characteristic of PFAS, including PFPeA, is their resistance to metabolic degradation due to the strength of the carbon-fluorine bond. They are generally considered to be metabolically inert.

Excretion: The primary route of excretion for PFPeA is via the urine.[3] Sex-specific differences in the elimination half-life have been observed for some PFAS in rats, with females often exhibiting more rapid clearance.[5][6] The half-life of PFPeA is considerably shorter than that of long-chain PFAS, contributing to its lower bioaccumulation potential.

Toxicokinetic Parameters of Selected Short-Chain PFAS in Rodents

| Parameter | Compound | Species | Sex | Route | Dose | Tmax | Half-life | Notes |

| Half-life | PFHxA | Rat | Male | Gavage | 2 or 100 mg/kg | 0.3-0.8 h | 9 hours | - |

| Half-life | PFHxA | Rat | Female | Gavage | 2 or 100 mg/kg | 0.3-0.8 h | 2 hours | Faster clearance than males. |

| Half-life | PFOA | Rat | Male | Gavage | - | - | 215 hours | Significantly longer than in females. |

| Half-life | PFOA | Rat | Female | Gavage | - | - | 2.75 hours | - |

| Absorption | PFBA | Rat | Male | Oral | 30 mg/kg | - | - | >95% absorption.[2] |

Systemic Toxicity

Acute and Subchronic Toxicity

Studies on the acute toxicity of PFPeA are limited. However, research on other short-chain PFAS suggests a lower acute toxicity profile compared to their long-chain counterparts.

Subchronic oral toxicity studies in rodents have identified the liver as a primary target organ for PFPeA and other PFAS. A 28-day dermal exposure study in mice with PFPeA, perfluorohexanoic acid (PFHxA), and perfluoroheptanoic acid (PFHpA) demonstrated systemic toxicity. For PFPeA, a significant increase in relative liver weight was observed at a 5% dermal exposure concentration.[7] Additionally, this study noted a significant increase in serum glucose levels at the same concentration.[7]

A 90-day oral gavage study in rats with PFHxA, a compound structurally similar to PFPeA, reported a No-Observed-Adverse-Effect Level (NOAEL) of 50 mg/kg/day for males and 200 mg/kg/day for females, based on liver histopathology and liver weight changes.[8] In a 28-day oral gavage study with ammonium (B1175870) perfluorobutyrate (a C4 PFAS) in rats, the NOAEL for male rats was 6 mg/kg/day, with effects including increased liver weight and hepatocellular hypertrophy.[9]

Summary of Subchronic Toxicity Data for Short-Chain PFAS

| Study Duration | Compound | Species | Route | Dose Levels | Key Findings | NOAEL | LOAEL |

| 28-day | PFPeA | Mouse | Dermal | 1.25%, 2.5%, 5% | Increased relative liver weight, increased serum glucose.[7] | - | 5% |

| 90-day | PFHxA | Rat | Oral Gavage | 10, 50, 200 mg/kg/day | Increased liver weight, hepatocellular hypertrophy in males.[8] | 50 mg/kg/day (male), 200 mg/kg/day (female) | 200 mg/kg/day (male) |

| 28-day | NH4+PFBA | Rat | Oral Gavage | 6, 30, 150 mg/kg/day | Increased liver weight, hepatocellular hypertrophy in males.[9] | 6 mg/kg/day (male) | 30 mg/kg/day (male) |

Developmental and Reproductive Toxicity

The potential for PFAS to interfere with development and reproduction is a significant area of concern. While data specific to PFPeA is sparse, studies on other short-chain PFAS provide some insights.

In a developmental toxicity study in mice, prenatal exposure to PFBA resulted in developmental delays and an increased incidence of litter resorption.[10] Another study on PFHxA in mice reported an increase in stillborn offspring and neonatal mortality.[10] For PFNA, a slightly longer-chain PFAS, developmental toxicity in mice included neonatal mortality and delays in eye opening and puberty.[2]

A two-generation reproduction study in rats with PFOS demonstrated effects on reproductive outcomes at higher doses, including an increased number of stillborn pups and neonatal mortality.[11]

Due to the limited data on PFPeA, further research, including multigenerational reproductive toxicity studies, is needed to fully characterize its potential effects on development and reproduction.

Immunotoxicity

The immune system is a sensitive target for many environmental contaminants, including PFAS. Several studies have investigated the immunotoxic potential of various PFAS, often using the T-cell dependent antibody response (TDAR) assay as a key functional endpoint.[12][13]

While a dedicated oral immunotoxicity study on PFPeA was not found, a 30-day oral exposure study in mice with other short-chain PFEAs (perfluoroether acids) did not show alterations in the TDAR at the doses tested.[1][14] However, changes in splenic cell populations were observed.[1] In contrast, studies with PFOA have demonstrated suppression of the antibody response in mice.[15]

A dermal exposure study in mice with PFPeA, PFHxA, and PFHpA showed dose-related histological changes in the skin, including hyperplasia, hyperkeratosis, and inflammation, suggesting a potential for localized immune responses.[7]

Carcinogenicity

Currently, there is a lack of publicly available data from long-term carcinogenicity bioassays specifically for this compound (PFPeA) in animal models. Carcinogenicity studies are typically conducted over the lifespan of the animal, often for two years in rodents.[16][17][18]

For context, the International Agency for Research on Cancer (IARC) has classified PFOA as "possibly carcinogenic to humans" (Group 2B), based on limited evidence in humans and sufficient evidence in experimental animals. In rodent studies, PFOA has been shown to induce liver, testicular (Leydig cell), and pancreatic acinar cell tumors.[19][20] The carcinogenic potential of many other PFAS, particularly the shorter-chain compounds like PFPeA, remains to be fully evaluated.

Mechanisms of Toxicity and Signaling Pathways

The molecular mechanisms underlying the toxicity of PFPeA are an active area of research. A key pathway implicated in the toxicity of many PFAS is the activation of the peroxisome proliferator-activated receptor alpha (PPARα).[21][22][23][24]

-

PPARα Activation: In vitro studies have demonstrated that PFPeA can activate both mouse and human PPARα.[25][26] The activation of PPARα is thought to play a role in the observed liver effects, such as hepatomegaly and alterations in lipid metabolism.[21][23]

-

Other Potential Pathways: Research on PFOA suggests the involvement of other signaling pathways, including those related to oxidative stress and inflammation. However, the specific pathways perturbed by PFPeA in vivo require further investigation.

Experimental Workflows and Signaling Pathways

Below are diagrams generated using Graphviz to illustrate a typical experimental workflow for a subchronic oral toxicity study and the proposed signaling pathway for PFAS-induced hepatotoxicity.

Experimental Protocols

Oral Gavage Administration

Oral gavage is a common method for administering precise doses of test substances in animal toxicity studies.

-

Procedure: A stainless steel or flexible plastic gavage needle of appropriate size for the animal (e.g., 18-20 gauge for mice, 16-18 gauge for rats) is used.[11][17] The length of the needle is predetermined by measuring from the tip of the animal's nose to the last rib to ensure direct delivery to the stomach.[4] The animal is properly restrained, and the gavage needle is gently inserted into the esophagus.[27][28] The test substance is then slowly administered.

-

Dose Formulation: For many PFAS studies, the test article is formulated in a vehicle such as deionized water with a surfactant like Tween 80 (e.g., 2%) to aid in solubilization.[14][21] The pH of the formulation is typically adjusted to be near neutral (pH 6-8).[14][21] Formulations are stored under appropriate conditions (e.g., room temperature or refrigerated in amber glass bottles) and their stability and homogeneity are verified.[14][21]

-

Dosing Volume: The dosing volume is typically based on the animal's body weight, with a common maximum volume of 10 mL/kg for rodents.[4]

Analytical Methods for Quantification

Accurate quantification of PFPeA in biological matrices is essential for toxicokinetic and exposure assessment.

-

Methodology: The most common analytical technique is ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).[25][26] This method offers high sensitivity and selectivity.

-

Sample Preparation: For blood and serum samples, a protein precipitation step, often using methanol (B129727) or acetonitrile, is typically employed to remove interfering proteins.[16][25] This may be followed by solid-phase extraction (SPE) for further cleanup and concentration of the analytes.[25]

-

Quantification: Isotope dilution is a common quantification strategy, where a known amount of a stable isotope-labeled internal standard corresponding to the analyte of interest is added to the sample.[25] This allows for accurate quantification by correcting for matrix effects and variations in instrument response.

Conclusion

The toxicological profile of this compound (PFPeA) in animal models is still being actively investigated. Current evidence suggests that, like other short-chain PFAS, PFPeA has a lower potential for bioaccumulation than its long-chain predecessors. The liver appears to be a primary target organ for systemic toxicity, with effects including increased liver weight and hepatocellular hypertrophy, likely mediated in part through the activation of PPARα. Data on developmental, reproductive, and immunotoxicity are limited for PFPeA itself, but studies on structurally similar short-chain PFAS indicate a potential for adverse effects in these domains. A significant data gap exists regarding the carcinogenic potential of PFPeA.

This technical guide summarizes the available data to inform the ongoing risk assessment of PFPeA. Further research is crucial to fill the existing data gaps and to fully understand the potential human health implications of exposure to this and other emerging PFAS. Researchers, scientists, and drug development professionals should consider the information presented herein when designing new studies and evaluating the safety of products containing or potentially contaminated with PFPeA.

References

- 1. researchgate.net [researchgate.net]

- 2. Developmental toxicity of perfluorononanoic acid in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Perfluoroalkyls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Evaluation of the Chronic Toxicity and Carcinogenicity (C20614) of Perfluorooctanoic Acid (PFOA) (335-67-1) in Harlan Sprague Dawley Rats Exposed via Dosed Feed (2 Year Females & 16 Week Males) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 6. innovasol.org [innovasol.org]

- 7. newmoa.org [newmoa.org]

- 8. A 90-day repeated dose oral (gavage) toxicity study of perfluorohexanoic acid (PFHxA) in rats (with functional observational battery and motor activity determinations) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Toxicological evaluation of ammonium perfluorobutyrate in rats: twenty-eight-day and ninety-day oral gavage studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. Two-generation reproduction and cross-foster studies of perfluorooctanesulfonate (PFOS) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Studies on the toxicological effects of PFOA and PFOS on rats using histological observation and chemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Immunotoxicity of Per- and Polyfluoroalkyl Substances: Insights into Short-Chain PFAS Exposure [ouci.dntb.gov.ua]

- 15. Frontiers | C57BL/6J mice exposed to perfluorooctanoic acid demonstrate altered immune responses and increased seizures after Theiler’s murine encephalomyelitis virus infection [frontiersin.org]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. Rodent carcinogenicity bioassay: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The rodent carcinogenicity bioassay produces a similar frequency of tumor increases and decreases: implications for risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. daikinchemicals.com [daikinchemicals.com]

- 20. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 21. academic.oup.com [academic.oup.com]

- 22. Activation of mouse and human peroxisome proliferator-activated receptor alpha by perfluoroalkyl acids of different functional groups and chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Critical Role of PPAR-α in Perfluorooctanoic Acid– and Perfluorodecanoic Acid–Induced Downregulation of Oatp Uptake Transporters in Mouse Livers - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The effects of perfluorooctanoic acid (PFOA) on fetal and adult rat testis. | Semantic Scholar [semanticscholar.org]

- 25. researchgate.net [researchgate.net]

- 26. Activation of mouse and human peroxisome proliferator-activated receptor-alpha (PPARα) by perfluoroalkyl acids (PFAAs): further investigation of C4-C12 compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. The developmental toxicity of perfluoroalkyl acids and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

Unraveling the Microbial Fate of Perfluoropentanoic Acid: A Technical Guide to Biodegradation Mechanisms

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Biodegradation Mechanisms of Perfluoropentanoic Acid (PFPeA)

This compound (PFPeA), a short-chain per- and polyfluoroalkyl substance (PFAS), has become a compound of increasing environmental and health concern. While historically considered highly resistant to degradation, emerging research indicates that microbial processes can play a role in its transformation and breakdown. This technical guide provides an in-depth analysis of the current understanding of PFPeA biodegradation mechanisms, synthesizing key findings from recent scientific literature. It is designed to serve as a critical resource for professionals engaged in environmental remediation research, toxicology, and pharmaceutical development.

Introduction: The Challenge of PFPeA Persistence

This compound is a five-carbon perfluorinated carboxylic acid. The strength of the carbon-fluorine bond makes PFPeA and other PFAS compounds exceptionally stable and resistant to conventional degradation processes.[1][2][3] Consequently, they persist in the environment, bioaccumulate in living organisms, and are detected globally in water, soil, and biota.[4] Understanding the potential for microbial degradation is paramount for developing effective bioremediation strategies to mitigate the environmental impact of these "forever chemicals."

Biodegradation of PFPeA: An Indirect Pathway

Direct microbial degradation of PFPeA as a primary substrate is not extensively documented. The majority of scientific evidence points to PFPeA as a key intermediate product in the biodegradation of larger, more complex PFAS molecules, such as perfluorooctanoic acid (PFOA) and fluorotelomer alcohols (FTOHs).[1][5][6] Microorganisms, through various enzymatic actions, cleave the longer carbon chains of these precursor compounds, resulting in the formation of shorter-chain PFCAs, including PFPeA.

Microbial Players in PFPeA Formation

Several microbial species have been identified as capable of transforming long-chain PFAS into shorter-chain compounds like PFPeA. Notably, strains of Pseudomonas and Acidimicrobium have demonstrated this capability under both aerobic and anaerobic conditions.

In a study involving pure bacterial strains, Pseudomonas putida was shown to biodegrade PFOA, leading to the formation of PFPeA, among other shorter-chain PFCAs.[5] Similarly, research on Acidimicrobium sp. strain A6 has revealed its ability to defluorinate PFOA and PFOS, producing a range of shorter-chain perfluorinated acids, including PFPeA, under anaerobic conditions.[7][8][9]

Quantitative Insights into PFPeA Biotransformation

The following tables summarize quantitative data from key studies that have reported the formation of PFPeA from the biodegradation of other PFAS compounds. This data is crucial for understanding the kinetics and efficiency of these biotransformation processes.

Table 1: Formation of PFPeA from PFOA Biodegradation by Pseudomonas Strains

| Bacterial Strain | Initial PFOA Concentration (mg/L) | Incubation Time (h) | PFPeA Concentration (µg/L) | Reference |

| Pseudomonas putida | 0.1 | 96 | Detected | [5] |

Note: In this study, PFPeA was only detected at the lower initial PFOA concentration.

Table 2: Formation of PFPeA from PFOA Degradation by Acidimicrobium sp. Strain A6 Enrichment Cultures

| Initial PFOA Concentration | Incubation Time (days) | Net Increase in PFPeA (mg/L) | Reference |

| Not specified | 150 | 0.05 - 0.002 | [7] |

Table 3: Molar Yield of PFPeA from Fluorotelomer Alcohol (FTOH) Biodegradation

| Precursor Compound | Microbial System | Incubation Time (days) | PFPeA Molar Yield (%) | Reference |

| 6:2 FTOH | Landfill soil microbial culture | 32 | 1.6 | [1] |

| 4:2 FTOH | Landfill soil microbial culture | Not specified | 2.6 | [1][10] |

Proposed Biodegradation Pathways Involving PFPeA

The biodegradation of long-chain PFAS leading to the formation of PFPeA is believed to occur through a stepwise process involving the removal of -CF2- groups.[5] This process, often referred to as "unzipping," is initiated by enzymatic attack on the parent molecule.

The subsequent fate of PFPeA in these microbial systems is an area of active research. While it represents a step in the breakdown of larger PFAS, its own complete mineralization to fluoride (B91410) ions, carbon dioxide, and water remains a significant challenge.

Key Enzymatic Mechanisms

The cleavage of the highly stable C-F and C-C bonds in PFAS is an energetically demanding process. Several classes of enzymes are hypothesized to be involved in the initial steps of PFAS degradation that lead to the formation of PFPeA.

-

Dehalogenases: These enzymes are known to cleave carbon-halogen bonds. Reductive dehalogenases, in particular, may play a role in the anaerobic degradation of PFAS.[3]

-

Oxygenases: Monooxygenases and dioxygenases can introduce oxygen atoms into the PFAS molecule, which can destabilize the structure and facilitate further breakdown. Cytochrome P450 monooxygenases have been implicated in this process.[2][11]

The following diagram illustrates a generalized workflow for identifying and characterizing microbial degradation of PFAS, including the detection of intermediates like PFPeA.

Detailed Experimental Protocols

A fundamental aspect of advancing our understanding of PFPeA biodegradation is the use of robust and reproducible experimental methods. Below are summarized protocols based on methodologies reported in the literature for studying PFAS biodegradation.

Microbial Culture and Incubation

-

Bacterial Strains: Pseudomonas putida and Pseudomonas aeruginosa can be obtained from culture collections. Acidimicrobium sp. strain A6 enrichment cultures can be developed from contaminated site materials.

-

Growth Media: Use appropriate minimal salt media to ensure that the target PFAS is the primary carbon or electron-accepting source being studied. For anaerobic studies with Acidimicrobium sp., the medium should be anoxic and may contain an electron donor like ammonium (B1175870) and an electron acceptor like ferric iron.[8]

-

Incubation Conditions:

-

Aerobic: Cultures are typically incubated at a controlled temperature (e.g., 30°C) with continuous shaking to ensure aeration.

-

Anaerobic: Incubations are performed in sealed, anoxic vials or chambers. The headspace may be flushed with a gas mixture such as N2/CO2.

-

-

PFAS Spiking: A stock solution of the parent PFAS (e.g., PFOA) is prepared in a suitable solvent (e.g., methanol) and added to the cultures to achieve the desired initial concentration. Control microcosms should include autoclaved (killed) cultures and uninoculated media to account for abiotic degradation and adsorption.

Sample Preparation and Analytical Chemistry

-

Sampling: Aliquots of the culture are collected at various time points throughout the incubation period.

-

Extraction: Samples are typically centrifuged to separate the biomass from the supernatant. The supernatant is then subjected to solid-phase extraction (SPE) to concentrate the PFAS and remove interfering matrix components.

-

Analysis: The extracts are analyzed using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique allows for the sensitive and selective quantification of the parent PFAS and its degradation products, including PFPeA.

-

Chromatographic Separation: A C18 or other suitable analytical column is used to separate the different PFAS compounds.

-

Mass Spectrometric Detection: The mass spectrometer is operated in negative ion mode, and specific mass transitions for each analyte are monitored for quantification.

-

Future Directions and Research Needs

While progress has been made in understanding the role of PFPeA as a biotransformation product, significant knowledge gaps remain. Future research should focus on:

-

Isolating and characterizing microorganisms capable of directly degrading PFPeA.

-

Elucidating the complete metabolic pathways for the mineralization of PFPeA.

-

Identifying and characterizing the specific enzymes and genes responsible for C-F bond cleavage in PFPeA.

-

Investigating the influence of co-contaminants and environmental factors on PFPeA biodegradation.

-

Translating laboratory findings into effective in-situ bioremediation technologies.

Conclusion

The biodegradation of this compound is a complex process, primarily understood through its formation as an intermediate in the breakdown of larger PFAS molecules by specific microbial communities. While the complete mineralization of PFPeA remains a challenge, the existing body of research provides a solid foundation for future investigations. The continued efforts of researchers, scientists, and environmental professionals are crucial for developing sustainable solutions to the global challenge of PFAS contamination. This technical guide serves to consolidate the current knowledge and provide a framework for the ongoing and future research in this critical field.

References

- 1. researchgate.net [researchgate.net]

- 2. A Review: Per- and Polyfluoroalkyl Substances—Biological Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Defluorination of PFAS by Acidimicrobium sp. A6 and Potential Applications for Remediation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Biodegradation pathways and mechanisms of perfluorooctanoic acid and perfluorooctanesulfonic acid via key enzymes in the marine microalga Chaetoceros calcitrans MZB-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Perfluoropentanoic Acid (PFPeA): A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure, chemical formula, and physicochemical properties of perfluoropentanoic acid (PFPeA). It includes a summary of its quantitative data, details of relevant experimental protocols, and a visualization of its interaction with the peroxisome proliferator-activated receptor alpha (PPARα) signaling pathway.

Molecular Structure and Chemical Formula

This compound (PFPeA), a member of the per- and polyfluoroalkyl substance (PFAS) family, is a synthetic organofluorine compound. Its structure is characterized by a five-carbon pentanoic acid backbone where all hydrogen atoms, with the exception of the one in the carboxylic acid group, have been substituted with fluorine atoms.[1][2][3][4] This high degree of fluorination imparts significant chemical stability to the molecule.[5]

The standard chemical representations for this compound are:

Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Weight | 264.05 g/mol | [2][3][7][8][9] |

| Appearance | Colorless to light yellow/brown liquid | [1][2] |

| Boiling Point | 140 °C (at 1 atm) | [2][7][8][9] |

| Density | 1.713 g/mL (at 25 °C) | [2][7][8][9] |

| Refractive Index | 1.294 (at 20 °C) | [7][8][9] |

| Acid Dissociation Constant (pKa) | Approximately -0.2 to -0.3 | [10] |

| Water Solubility | Partly soluble | [2][6][7] |

Experimental Protocols

Synthesis of this compound

A representative method for the synthesis of this compound involves the electrochemical fluorination of a carboxylic acid fluoride (B91410) precursor, followed by hydrolysis.[11] Another described method involves the degradation of perfluorooctanoic acid (PFOA) through electrolysis.[9][12]

Electrolytic Degradation of PFOA to PFPeA (Illustrative Protocol): [9][12]

-

Electrolyte Preparation: A 0.05 mol/L sodium sulfate (B86663) (Na₂SO₄) solution is prepared as the supporting electrolyte in water. The pH of the solution is adjusted to 5 using sulfuric acid (H₂SO₄) and sodium hydroxide (B78521) (NaOH).[9][12]

-

Catalyst and Enhancer: A catalyst, such as LaNi₀.₈Sr₀.₂O₃, is used.[9][12] To enhance catalytic activity, 1.0 mmol/L ferrous sulfate (FeSO₄) is added to the electrolyte.[9][12]

-

Electrolysis Setup: A gas diffusion electrode (GDE) serves as the cathode, and a graphite (B72142) electrode is used as the anode. The distance between the electrodes is maintained at 30 mm.[9][12]

-

Reaction Conditions: A current density of 20 mA/cm² is applied. The solution is aerated at a rate of 100 L/min. The initial concentration of the PFOA solution is 0.25 mmol/L.[9][12]

-

Process and Analysis: The electrolysis is carried out for 2.5 hours. During this process, the PFOA degrades, forming shorter-chain perfluorinated carboxylic acids, including PFPeA. The solution is periodically sampled and analyzed to monitor the degradation of PFOA and the formation of products.[9][12]

Analytical Determination

The quantification and identification of this compound in various environmental and biological matrices are typically performed using advanced analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

This is the most common and reliable method for the analysis of PFPeA.[5][13][14][15][16][17]

-

Sample Preparation: The sample (e.g., water, serum, tissue) undergoes an extraction process, often solid-phase extraction (SPE), to isolate and concentrate the PFAS.

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatograph. A C18 column is commonly used to separate the different PFAS based on their chain length and functional group.

-

Mass Spectrometric Detection: The separated compounds are then introduced into a tandem mass spectrometer. The instrument is typically operated in negative ion mode. For PFPeA, the precursor ion with a mass-to-charge ratio (m/z) of 263 is selected and fragmented. The resulting product ion with an m/z of 219 is then monitored for quantification.[5][14][15][16][17] High-resolution mass spectrometry (HRMS) can also be employed to differentiate PFPeA from potential chemical interferences.[5][13][14][15][16][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy for pKa Determination:

The acid dissociation constant (pKa) of perfluorinated carboxylic acids can be determined experimentally using ¹⁹F NMR-based chemical shift perturbation.[10]

-

Sample Preparation: Solutions of PFPeA are prepared in a suitable solvent system at varying pH values.

-

NMR Analysis: The ¹⁹F NMR spectra are acquired for each sample.

-

Data Analysis: The chemical shift of the fluorine atoms, particularly those close to the carboxylic acid group, is sensitive to the protonation state of the acid. By plotting the change in chemical shift as a function of pH, a titration curve is generated, from which the pKa value can be determined.[10]

Biological Interaction: PPARα Signaling Pathway

This compound has been shown to act as an agonist for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a key role in lipid metabolism.[7][14][18][19] The activation of PPARα by PFPeA is a significant molecular initiating event that can lead to various biological effects.

Caption: PFPeA activation of the PPARα signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Perfluorooctanoic acid activates multiple nuclear receptor pathways and skews expression of genes regulating cholesterol homeostasis in liver of humanized PPARα mice fed an American diet - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C4F9COOH | CID 75921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Analytical method interferences for this compound (PFPeA) and perfluorobutanoic acid (PFBA) in biological and environmental samples. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analytical method interferences for this compound (PFPeA) and perfluorobutanoic acid (PFBA) in biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation of mouse and human peroxisome proliferator-activated receptor alpha by perfluoroalkyl acids of different functional groups and chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Analytical method interferences for this compound (PFPeA) and perfluorobutanoic acid (PFBA) in biological and environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scilit.com [scilit.com]

- 18. academic.oup.com [academic.oup.com]

- 19. Critical Role of PPAR-α in Perfluorooctanoic Acid– and Perfluorodecanoic Acid–Induced Downregulation of Oatp Uptake Transporters in Mouse Livers - PMC [pmc.ncbi.nlm.nih.gov]

Perfluoropentanoic Acid (PFPeA): An In-depth Technical Guide on its Role as an Environmental Contaminant

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perfluoropentanoic acid (PFPeA), a short-chain per- and polyfluoroalkyl substance (PFAS), is an emerging environmental contaminant of significant concern. Its unique physicochemical properties, characterized by the strength of the carbon-fluorine bond, contribute to its extreme persistence in the environment, leading to the designation of PFAS as "forever chemicals"[1][2]. PFPeA is highly mobile in soil and water, facilitating its widespread distribution and gradual accumulation in various environmental compartments and biological systems[3]. This technical guide provides a comprehensive overview of the sources, environmental fate, transport, toxicology, and analytical methodologies related to PFPeA, with a focus on providing researchers, scientists, and drug development professionals with the detailed information necessary to understand and address the challenges posed by this contaminant.

Introduction to PFPeA

This compound (C₅HF₉O₂) is a fully fluorinated carboxylic acid belonging to the extensive family of PFAS. These synthetic compounds have been widely used in a multitude of industrial and consumer products for their surfactant properties and resistance to heat, oil, and water. PFPeA is considered a short-chain PFAS, a group of compounds that were introduced as replacements for their longer-chain counterparts, such as perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), due to concerns over the bioaccumulation and toxicity of the latter. However, the environmental persistence and potential for adverse health effects of short-chain PFAS, including PFPeA, are now under intense scrutiny.

Physicochemical Properties

The defining characteristic of PFPeA is its chemical stability, which is a direct result of the high-energy carbon-fluorine bonds. This stability makes it resistant to degradation under normal environmental conditions. Key physicochemical properties of PFPeA are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅HF₉O₂ | [4][5][6] |

| Molecular Weight | 264.05 g/mol | [5] |

| Boiling Point | 140 °C | [4][6] |

| Density | 1.713 g/mL at 25 °C | [4][6] |

| Refractive Index | n20/D 1.294 | [4][6] |

| Water Solubility | Partially soluble | [4][7] |

| pKa | 0.40 ± 0.10 (Predicted) | [4] |

Table 1: Physicochemical Properties of this compound (PFPeA)

Sources and Environmental Fate

The presence of PFPeA in the environment is a result of both direct and indirect sources.

-

Direct Sources: Industrial manufacturing and processing facilities are primary point sources of PFPeA release into the environment. Another significant direct source is the use of aqueous film-forming foams (AFFF) for firefighting, particularly at military bases, airports, and firefighter training facilities[8][9].

-

Indirect Sources (Precursor Transformation): A major pathway for the formation of PFPeA in the environment is the biotic and abiotic transformation of larger, more complex PFAS molecules known as precursor compounds[10][11][12][13]. These precursors, which may be less water-soluble, can be transported over long distances before degrading into terminal PFAAs like PFPeA.

Due to its high persistence, PFPeA does not readily degrade in the environment. Its partial water solubility and anionic nature at ambient pH contribute to its mobility in aquatic systems and its potential to leach from soil into groundwater.

Environmental Transport

The movement of PFPeA through the environment is a complex process governed by various physical and chemical factors.

-

Atmospheric Transport and Deposition: While less volatile than some organic pollutants, certain PFAS can be transported through the atmosphere and deposited in remote locations through wet and dry deposition[11][14].

-

Leaching and Runoff: PFPeA's mobility in soil makes it susceptible to leaching into groundwater, especially in areas with contaminated soil[11][14]. Surface runoff from contaminated sites also contributes to its presence in rivers, lakes, and oceans.

The following diagram illustrates the key environmental transport pathways for PFPeA.

Caption: Environmental transport pathways of PFPeA from sources to environmental compartments.

Toxicology and Health Effects

The toxicological profile of PFPeA is an area of active research. Like other PFAS, exposure to PFPeA has been linked to a range of adverse health outcomes.

Human Health Effects: Studies on PFAS have indicated potential links to:

Animal Studies: A study on the dermal application of PFPeA in a murine model demonstrated systemic toxicity, including significant increases in liver weight and alterations in gene expression related to fatty acid metabolism and inflammation[7][15].

Quantitative Toxicity Data: Specific quantitative toxicity values for PFPeA are not as readily available as for legacy PFAS. The following table summarizes available data and data for related compounds.

| Compound | Endpoint | Species | Value | Reference |

| PFPeA | Systemic Toxicity (Dermal) | Mouse | LOAEL: 31.25 mg/kg/dose | [15] |

| Ammonium (B1175870) Perfluorooctanoate | Dermal LD50 | Rabbit | 4300 mg/kg | [11] |

| Ammonium Perfluorooctanoate | Dermal LD50 | Rat (male) | 7000 mg/kg | [11] |

Table 2: Selected Toxicity Values for PFPeA and Related Compounds

Molecular Mechanisms of Toxicity and Signaling Pathways

The molecular mechanisms underlying PFPeA toxicity are complex and not fully elucidated, but research on related PFAS provides significant insights. A key mechanism is the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα[16][17].

Activation of PPARα by PFAS can lead to a cascade of events affecting lipid metabolism, cell proliferation, and inflammation. In addition to PPARα, other nuclear receptors and signaling pathways may be involved, including the constitutive androstane (B1237026) receptor (CAR), estrogen receptor α (ERα), and signal transducer and activator of transcription 5B (STAT5B)[1].

The following diagram illustrates a potential signaling pathway for PFPeA-induced toxicity, primarily based on the known effects of related PFAS.

Caption: A simplified diagram of the potential PPARα-mediated signaling pathway for PFPeA toxicity.

Environmental Concentrations

PFPeA has been detected in various environmental matrices worldwide. The concentrations can vary significantly depending on the proximity to sources of contamination.

| Matrix | Location | Concentration Range | Reference |

| Sediment | Pensacola Bay System, USA | Not detected to >0.1 ng/g dw | [12] |

| Sediment | Gulf of Gdansk, Poland | Dominant PFAS in some areas | [18] |

| Riverine Water | Various Rivers | Average: 13.75 ng/L | [19] |

| Riverine Sediment | Various Rivers | Average: 0.64 ng/g dw | [19] |

| Surface Water | Great Lakes Tributaries, USA | Detected in all 60 sites | [20] |

Table 3: Reported Environmental Concentrations of PFPeA

Experimental Protocols

Dermal Toxicity Study in a Murine Model (Summarized Protocol)

This protocol is a summary based on the methodology described by Weatherly et al. (2022)[15][21].

Objective: To evaluate the systemic toxicity of PFPeA following subchronic dermal exposure in mice.

Animals: Female B6C3F1 mice.

Procedure:

-

Acclimation: Animals are acclimated for a minimum of 5 days prior to the start of the study.

-

Dosing Solution Preparation: PFPeA is dissolved in a suitable vehicle, such as acetone, to achieve the desired concentrations (e.g., 1.25%, 2.5%, 5% w/v).

-

Dermal Application: A defined volume (e.g., 25 µL/ear) of the PFPeA solution or vehicle control is applied topically to the dorsal surface of the ears once daily for 28 consecutive days.

-

Monitoring: Body weights are recorded daily. Clinical observations for signs of toxicity are performed regularly.

-

Euthanasia and Sample Collection: Approximately 24 hours after the final dose, animals are euthanized. Blood is collected for serum chemistry and PFAS analysis. Organs such as the liver, spleen, and thymus are excised and weighed. Tissues can be collected for histopathological examination and gene expression analysis.

Analysis of PFPeA in Water by LC-MS/MS (Summarized Protocol)

This protocol is a generalized summary based on established methods for PFAS analysis in water[13][22][23].

Objective: To quantify the concentration of PFPeA in water samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Workflow Diagram:

Caption: A generalized workflow for the analysis of PFPeA in water using LC-MS/MS.

Procedure:

-

Sample Collection: Collect water samples in polypropylene (B1209903) containers to avoid contamination.

-

Sample Preparation:

-

Spike the sample with isotopically labeled internal standards.

-

Adjust the pH if necessary.

-

-

Solid Phase Extraction (SPE):

-

Condition a weak anion exchange (WAX) SPE cartridge.

-

Load the water sample onto the cartridge.

-

Wash the cartridge to remove interferences.

-

-

Elution: Elute the analytes from the cartridge using an appropriate solvent, typically methanol with a small amount of ammonium hydroxide.

-

Concentration and Reconstitution: Evaporate the eluate to near dryness and reconstitute in a known volume of a suitable solvent (e.g., methanol/water mixture).

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an LC-MS/MS system.

-

Separate PFPeA from other compounds using a C18 or similar reversed-phase column.

-

Detect and quantify PFPeA using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Conclusion and Future Perspectives

This compound is a persistent and mobile environmental contaminant that poses potential risks to human health and ecosystems. Its presence in the environment is a result of direct industrial releases, use in products like AFFF, and the degradation of precursor compounds. While the toxicological profile of PFPeA is still being fully characterized, existing data from studies on PFPeA and related PFAS indicate the potential for a range of adverse health effects, with the activation of nuclear receptors like PPARα being a key molecular mechanism.

For researchers, scientists, and drug development professionals, a thorough understanding of the environmental behavior and toxicology of PFPeA is crucial. The development of sensitive and robust analytical methods is essential for accurate monitoring and risk assessment. Future research should focus on elucidating the specific toxicological pathways of PFPeA, determining reliable quantitative toxicity values, and developing effective remediation strategies to mitigate its environmental impact. The continued investigation into the effects of short-chain PFAS like PFPeA is vital for protecting public health and the environment.

References

- 1. PPARα-independent transcriptional targets of perfluoroalkyl acids revealed by transcript profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Per- and polyfluoroalkyl mixtures toxicity assessment “Proof-of-Concept” illustration for the hazard index approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms of PFOA-induced toxicity in animals and humans: Implications for health risks [agris.fao.org]

- 4. This compound | 2706-90-3 [chemicalbook.com]

- 5. This compound | C4F9COOH | CID 75921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. innospk.com [innospk.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. DOT Language | Graphviz [graphviz.org]

- 10. Molecular mechanisms of PFOA-induced toxicity in animals and humans: Implications for health risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dermal toxicity of ammonium perfluorooctanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Per- and polyfluoroalkyl substances (PFAS) in sediments collected from the Pensacola Bay System watershed - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative Analysis of PFAS in Drinking Water by LCMS [sigmaaldrich.com]

- 14. comfortncolor.com [comfortncolor.com]

- 15. Systemic toxicity induced by topical application of perfluoroheptanoic acid (PFHpA), perfluorohexanoic acid (PFHxA), and this compound (PFPeA) in a murine model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Activation of human nuclear receptors by perfluoroalkylated substances (PFAS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Environmental Risk Assessment Resulting from Sediment Contamination with Perfluoroalkyl Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Per- and polyfluoroalkyl substances in surface water and sediment in Great Lakes tributaries and relations with watershed attributes | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 21. stacks.cdc.gov [stacks.cdc.gov]

- 22. agilent.com [agilent.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

In-Depth Technical Guide on the Health Effects of Perfluoropentanoic Acid (PFPeA) Exposure

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perfluoropentanoic acid (PFPeA) is a short-chain per- and polyfluoroalkyl substance (PFAS) that is increasingly being detected in the environment and human samples. While research on PFPeA is not as extensive as that for its longer-chain counterparts like PFOA, emerging evidence indicates potential health risks associated with exposure. This technical guide provides a comprehensive overview of the current state of knowledge regarding the health effects of PFPeA, with a focus on toxicological findings from in vivo and in vitro studies. Due to the limited availability of data specifically for PFPeA, this guide also incorporates information from studies on other short-chain PFAS and the well-researched PFOA to infer potential mechanisms and effects, with clear indications of where such extrapolations are made. The primary health concerns associated with PFPeA and other short-chain PFAS include liver toxicity, endocrine disruption, and developmental effects. The activation of peroxisome proliferator-activated receptors (PPARs) appears to be a key molecular mechanism, although other pathways are also implicated. This guide presents available quantitative data in structured tables, details experimental protocols from key studies, and provides visualizations of pertinent signaling pathways and experimental workflows to support further research and risk assessment.

Toxicokinetics of this compound

The toxicokinetic properties of PFAS are highly dependent on their carbon chain length. Shorter-chain PFAS like PFPeA are generally believed to have shorter biological half-lives in humans compared to long-chain PFAS such as PFOA (which has a half-life of 2 to 4 years in humans). However, specific half-life data for PFPeA in humans is not well-established.[1]

Animal studies provide some insight into the absorption, distribution, metabolism, and excretion (ADME) of short-chain PFAS. A study in a murine model demonstrated that dermal exposure to PFPeA results in systemic absorption, as evidenced by its detection in both serum and urine.[2] In this study, topically applied PFPeA was absorbed through the skin and led to systemic effects.[2]

Health Effects of PFPeA Exposure

The primary health effects associated with PFPeA exposure that have been investigated in scientific studies include hepatotoxicity (liver damage), endocrine disruption, and developmental effects.

Hepatotoxicity

Evidence from a murine model indicates that PFPeA is hepatotoxic. A 28-day dermal exposure study in mice resulted in a significant increase in relative liver weight at a dose of 5% PFPeA.[2] Histopathological changes in the liver were also observed in this study.[3]

In vitro studies using the human liver cell line HepaRG did not show a decrease in cell viability after a 24-hour exposure to PFPeA.[4] However, this study did observe a downregulation of the PPARA gene, which is involved in lipid metabolism, suggesting that PFPeA can affect liver cells at a molecular level without causing immediate cell death.[4]

Table 1: Quantitative Data on the Hepatotoxic Effects of PFPeA

| Study Type | Species/Cell Line | Exposure Route | Dose/Concentration | Key Findings | Reference |

| In Vivo | Mouse | Dermal | 5% PFPeA for 28 days | Significant increase in relative liver weight. | [2] |

| In Vitro | HepaRG (human liver cells) | - | Up to 1000 µM for 24 hours | No decrease in cell viability. | [4] |

| In Vitro | HepaRG (human liver cells) | - | Not specified | Downregulation of PPARA gene expression. | [4] |

Endocrine Disruption

The potential for PFPeA to act as an endocrine disruptor has been investigated, particularly in relation to thyroid function. A study on rat thyroid cells found that short-chain PFAS, including PFPeA, did not exhibit cytotoxic effects and did not interfere with thyroid-stimulating hormone (TSH)-dependent cyclic adenosine (B11128) monophosphate (cAMP) production.[5] This suggests that at the cellular level, PFPeA may not directly interfere with this specific pathway of thyroid hormone regulation. However, the broader endocrine-disrupting potential of PFPeA, including its effects on steroid hormone pathways, requires further investigation. The general class of PFAS chemicals is known to cause endocrine disruption.[6][7]

Developmental and Reproductive Toxicity

The developmental toxicity of PFPeA has been assessed in Xenopus laevis (African clawed frog) embryos and larvae. In these studies, PFPeA did not produce significant effects on mortality, malformations, or developmental stage at the concentrations tested.[8] It is important to note that developmental toxicity of PFAS can be species-specific, and further studies in mammalian models are needed to fully assess the risk to human development. The Environmental Working Group (EWG) has set a health guideline for PFPeA in drinking water based on the toxicity value for PFHxA, which is protective against harm to fetal growth and child development.[6]

Mechanisms of Action and Signaling Pathways

The molecular mechanisms underlying the toxicity of PFPeA are not fully elucidated, but evidence points to the involvement of peroxisome proliferator-activated receptors (PPARs).

PPAR Activation

A study on dermal exposure to PFPeA in mice found changes in the gene expression of PPAR isoforms in both the liver and skin, suggesting that PPARs are involved in the systemic toxicity of PFPeA.[3] Specifically, the study reported changes in genes related to steatosis, fatty acid metabolism, necrosis, and inflammation, which are processes regulated by PPARs.[3] The downregulation of PPARA gene expression in HepaRG cells further supports the interaction of PFPeA with this pathway.[4]

For context, PFOA is a known activator of PPARα, which is a primary mechanism for its hepatotoxic effects in rodents. PFOA has also been shown to affect the estrogen receptor ERα, activate PPARγ, and inhibit the function of hepatocyte nuclear factor 4α (HNF4α).[1] It is plausible that PFPeA may act through similar, though likely less potent, mechanisms.

Figure 1: Hypothesized Signaling Pathway for PFPeA-Induced Hepatotoxicity.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of experimental protocols from key studies on PFPeA.

Murine Dermal Toxicity Study

-

Animal Model: The study utilized a murine model to assess the systemic toxicity of dermally applied PFPeA.

-

Dosing: Animals were exposed to PFPeA at concentrations of 1.25% to 5% (equivalent to 31.25-125 mg/kg/dose) for 28 consecutive days. A comparison group was treated with 0.5% PFOA.

-

Sample Collection and Analysis: At the end of the exposure period, blood and urine were collected for analysis of PFPeA concentrations. Organs, including the liver, spleen, and thymus, were weighed. Serum was analyzed for a panel of chemistry markers. Immune cell populations in the spleen were characterized by flow cytometry. Liver and skin tissues were collected for histopathological examination and gene expression analysis using PCR arrays for PPAR isoforms and genes involved in hepatotoxicity.[2][3]

Figure 2: Experimental Workflow for the Murine Dermal Toxicity Study.

In Vitro Cytotoxicity and Gene Expression Study

-

Cell Line: The human hepatoma cell line, HepaRG, was used as an in vitro model for human liver cells.

-

Exposure: HepaRG cells were exposed to various concentrations of PFPeA for 24 hours.

-

Cytotoxicity Assay: Cell viability was assessed using the MTT assay, which measures the metabolic activity of cells.

-

Gene Expression Analysis: Changes in the expression of genes involved in lipid metabolism and nuclear receptor activation were quantified. The study specifically reported on the downregulation of PPARA gene expression.[4]

Gaps in Knowledge and Future Directions

The current body of research on the health effects of PFPeA is limited, and several knowledge gaps need to be addressed to enable a comprehensive risk assessment.

-

Human Health Studies: There is a significant lack of epidemiological studies investigating the association between PFPeA exposure and health outcomes in human populations.

-

Dose-Response Relationships: More detailed dose-response studies are needed to establish no-observed-adverse-effect levels (NOAELs) and lowest-observed-adverse-effect levels (LOAELs) for various health endpoints.

-

Mechanistic Studies: Further research is required to fully understand the molecular mechanisms of PFPeA toxicity, including the roles of different signaling pathways beyond PPARs.

-

Chronic Exposure Effects: The health consequences of long-term, low-level exposure to PFPeA are currently unknown.

-

Mixture Effects: Humans are typically exposed to a mixture of different PFAS. The combined effects of PFPeA with other PFAS need to be investigated.

Conclusion

This compound (PFPeA) is a short-chain PFAS of emerging concern. The available toxicological data, primarily from in vivo murine studies and in vitro cell-based assays, suggest that PFPeA can induce hepatotoxicity, with the involvement of PPAR signaling pathways. While some studies on its endocrine-disrupting and developmental effects have not shown significant concerns at the tested concentrations, the overall data is sparse. It is crucial for the scientific and regulatory communities to prioritize further research on PFPeA to better understand its potential risks to human health and the environment. This technical guide serves as a foundational resource for professionals in research and drug development to inform their work on this widespread environmental contaminant.

References

- 1. Systemic and immunotoxicity induced by topical application of perfluoroheptane sulfonic acid (PFHpS) or perfluorooctane sulfonic acid (PFOS) in a murine model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Cellular Effects of Thyroid Disrupting Chemicals in the Rat Brain | Risk Assessment Portal | US EPA [assessments.epa.gov]